![molecular formula C22H22N4O4S B2490262 N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898622-31-6](/img/structure/B2490262.png)

N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide" often involves multi-step chemical reactions, starting with the formation of key intermediates such as acetamides and triazoles. These intermediates are then further reacted through processes like O-alkylation, sulfanylation, and cyclization to achieve the desired compound. For instance, N-sulfonyl-1,2,3-triazoles have been reported to react with thioesters in the presence of a rhodium(II) catalyst to produce β-sulfanyl enamides, a process that involves nucleophilic addition and intramolecular migration of acyl groups (Miura et al., 2015).

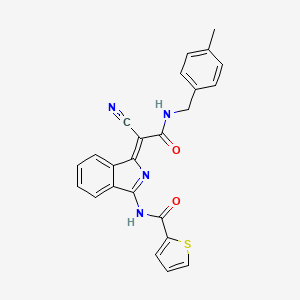

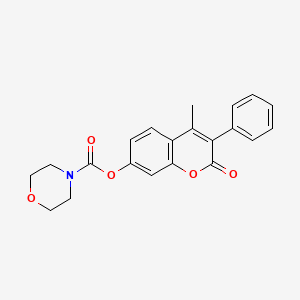

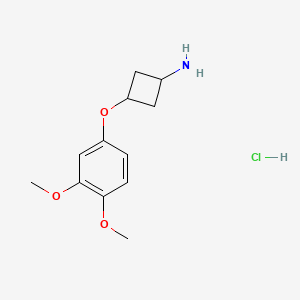

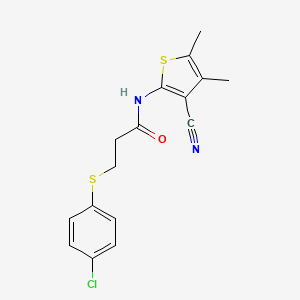

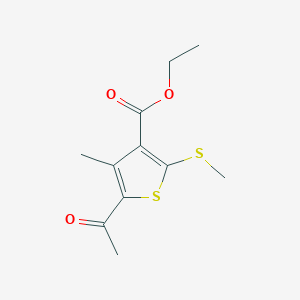

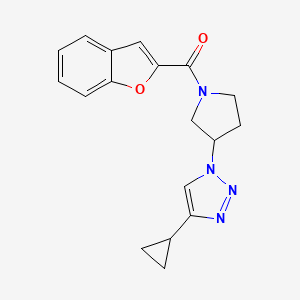

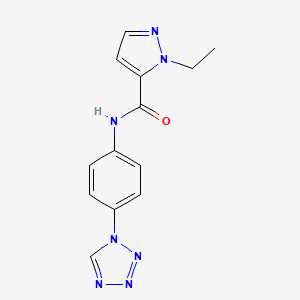

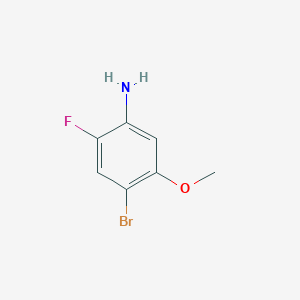

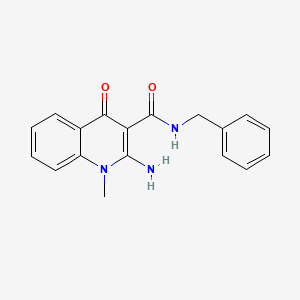

Molecular Structure Analysis

The molecular structure of compounds like "N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide" is characterized by several functional groups attached to a central framework, which may include acetamide, sulfanyl, and triazinyl moieties. Crystallographic studies can reveal the conformation, bond lengths, and angles within the molecule, providing insights into its 3D arrangement and potential reactivity sites. For similar structures, crystallographic analysis has shown folded conformations stabilized by intramolecular hydrogen bonding (Subasri et al., 2017).

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide are often synthesized and characterized to understand their properties and potential applications. For example, sulfanilamide derivatives have been synthesized and characterized using techniques like IR, NMR, and UV-Vis spectra, with their crystal structures determined by X-ray diffraction. These methods help in understanding the molecular conformation and hydrogen bond network properties of such compounds, which are crucial for their potential applications in scientific research (Lahtinen et al., 2014).

Potential Biological Activities

The biological activities of compounds structurally related to N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide are diverse and can include antimicrobial and enzyme inhibition properties. For instance, sulfanilamide derivatives have been screened for their antibacterial and antifungal activities against various strains, providing insights into their potential use in developing new antimicrobial agents (Lahtinen et al., 2014). Another study on oxadiazole derivatives demonstrated their potential in inhibiting enzymes like acetylcholinesterase, suggesting their possible application in treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Chemiluminescence and Antioxidant Activities

Some derivatives have been explored for their chemiluminescence properties, which could be useful in analytical chemistry and biological imaging. The base-induced decomposition of certain sulfanyl-substituted dioxetanes, for example, has been studied for light emission, suggesting applications in chemiluminescent probes or sensors (Watanabe et al., 2010). Additionally, the antioxidant activity of certain heterocyclic compounds has been evaluated, indicating their potential as sources of biologically active compounds with antioxidant properties, which could have implications in pharmaceuticals and nutraceuticals (Firpo et al., 2019).

properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-3-30-18-10-4-15(5-11-18)12-19-21(29)24-22(26-25-19)31-13-20(28)23-17-8-6-16(7-9-17)14(2)27/h4-11H,3,12-13H2,1-2H3,(H,23,28)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIFTZICKKFGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)